4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-ALLYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone, followed by the introduction of the pyrimidine ring via a cyclization reaction. The trifluoromethyl group is often introduced using trifluoromethylation reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the allyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ALLYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ALLYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-ALLYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]AMINE
- N-ALLYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(CHLORO)-2-PYRIMIDINYL]AMINE
Uniqueness
The presence of the trifluoromethyl group in N-ALLYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and drug design.
Properties
Molecular Formula |
C14H16F3N5 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
4-(1-ethyl-5-methylpyrazol-4-yl)-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H16F3N5/c1-4-6-18-13-20-11(7-12(21-13)14(15,16)17)10-8-19-22(5-2)9(10)3/h4,7-8H,1,5-6H2,2-3H3,(H,18,20,21) |
InChI Key |
ABYJIMKRGOBDKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)NCC=C)C(F)(F)F)C |
Origin of Product |
United States |
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